molecular formula C9H13BrO2 B14189338 6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene CAS No. 887748-92-7

6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene

Cat. No.: B14189338
CAS No.: 887748-92-7
M. Wt: 233.10 g/mol
InChI Key: DASHSMHKCQZIEL-UHFFFAOYSA-N
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Description

6-Bromo-7,8-dimethyl-1,4-dioxaspiro[44]non-6-ene is an organic compound with the molecular formula C9H13BrO2 It features a unique spirocyclic structure, which includes a bromine atom and two methyl groups attached to a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable dioxaspiro precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or functionalized derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding properties. The pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene
  • 6-Bromo-1,3-dioxaspiro(4.5)decane
  • 6,9,9-Trimethyl-1,4-dioxaspiro[4.6]undec-6-ene

Uniqueness

6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene is unique due to its specific substitution pattern and the presence of both bromine and methyl groups on the spirocyclic ring system. This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

887748-92-7

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

9-bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-8-ene

InChI

InChI=1S/C9H13BrO2/c1-6-5-9(8(10)7(6)2)11-3-4-12-9/h6H,3-5H2,1-2H3

InChI Key

DASHSMHKCQZIEL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(=C1C)Br)OCCO2

Origin of Product

United States

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